![molecular formula C14H12F2N2OS B11942362 1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11942362.png)
1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea is an organic compound that features a urea linkage between a difluorophenyl group and a methylsulfanylphenyl group
Métodos De Preparación
The synthesis of 1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea typically involves the reaction of 2,5-difluoroaniline with 4-(methylsulfanyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfanyl group can modulate its chemical reactivity. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea can be compared with other similar compounds, such as:
(2,5-Difluorophenyl)[4-(methylsulfanyl)phenyl]methanone: This compound has a similar structure but lacks the urea linkage, which can affect its chemical properties and biological activities.
2-(4-Methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione: This compound contains a morpholine ring and a thione group, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H12F2N2OS |
|---|---|
Peso molecular |
294.32 g/mol |
Nombre IUPAC |
1-(2,5-difluorophenyl)-3-(4-methylsulfanylphenyl)urea |
InChI |
InChI=1S/C14H12F2N2OS/c1-20-11-5-3-10(4-6-11)17-14(19)18-13-8-9(15)2-7-12(13)16/h2-8H,1H3,(H2,17,18,19) |
Clave InChI |
DAMUBMPBYJRSRI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



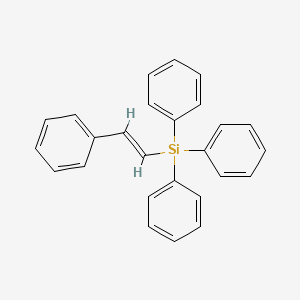
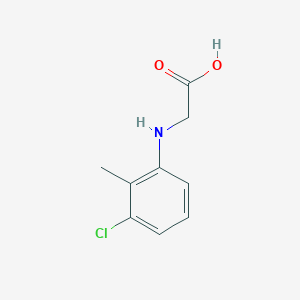
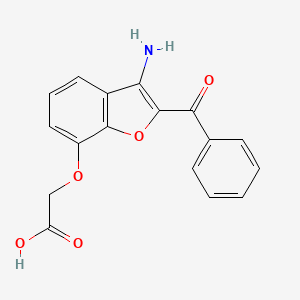
![Thiazolidinone]](/img/structure/B11942299.png)

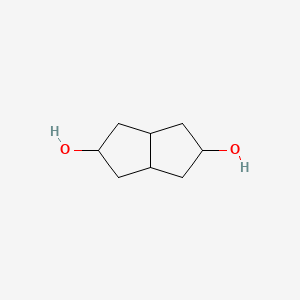

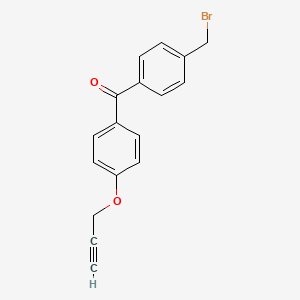


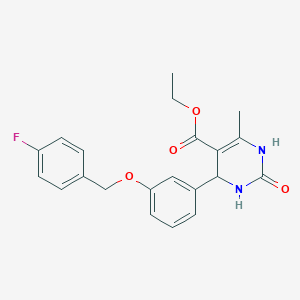

![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)
